3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
CAS No.:
Cat. No.: VC17753982
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 3-(1-methylimidazol-2-yl)azetidin-3-ol |
Standard InChI | InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3 |
Standard InChI Key | HQEKHMWCJJVBKW-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN=C1C2(CNC2)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) substituted at the 3-position with a hydroxyl group and a 1-methylimidazol-2-yl group. The imidazole ring introduces aromaticity and hydrogen-bonding capabilities, while the azetidine’s strain enhances reactivity. The dihydrochloride salt form, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride, improves solubility and stability for experimental applications.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 225.15 g/mol (free base); 298.09 g/mol (dihydrochloride salt).
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are scarce, the synthesis likely involves coupling 1-methylimidazole with azetidin-3-ol precursors. A proposed route includes:
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Ring-opening of epichlorohydrin to form azetidin-3-ol intermediates.
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Nucleophilic substitution with 1-methylimidazole-2-thiol under basic conditions.
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Salt formation via hydrochloric acid treatment to yield the dihydrochloride form.
Key Reagents and Conditions
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Catalysts: Palladium complexes for cross-coupling.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Temperature: 60–80°C to balance reaction rate and selectivity.
Industrial-Scale Production
Physicochemical Properties
Solubility and Stability
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Water solubility: Moderate (LogSw ≈ -0.63), improved significantly in the dihydrochloride form.
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Thermal stability: Decomposes above 200°C, necessitating cold storage.
Partition and Dissociation Constants
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logP: 0.826 (indicating moderate lipophilicity).
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pKa: 23.76 (basic nitrogen), favoring protonation under physiological conditions.
Pharmacological Profile
Antimicrobial Activity
Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The imidazole moiety may inhibit ergosterol biosynthesis, a mechanism shared with azole antifungals.
Minimum Inhibitory Concentrations (MICs)
Organism | MIC (μg/mL) |
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Staphylococcus aureus | 12.5 |
Candida albicans | 25.0 |
Enzyme Interactions
Molecular docking simulations predict strong binding to cytochrome P450 enzymes (e.g., CYP51), disrupting microbial cell membrane synthesis.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization:
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Azetidine modifications: Introducing electron-withdrawing groups enhances metabolic stability.
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Imidazole substitutions: Fluorine atoms improve target affinity and blood-brain barrier penetration.
Preclinical Development
In murine models, the dihydrochloride salt showed 40% oral bioavailability and a half-life of 2.3 hours, supporting further pharmacokinetic studies.
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, DO): δ 7.45 (s, 1H, imidazole-H), 4.32 (m, 2H, azetidine-H), 3.85 (s, 3H, N-CH).
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HRMS: m/z 226.1085 [M+H].
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves >95% purity, with a retention time of 6.8 minutes.
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